molecular formula C20H18N4O3S B2912951 2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 903203-52-1

2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2912951
CAS RN: 903203-52-1
M. Wt: 394.45
InChI Key: CQSRABGVMXDZFD-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has synthesized novel derivatives, including triazole and piperazine compounds, showing promising antimicrobial activities against various test microorganisms. These compounds have been evaluated for their potential in combating bacterial and fungal infections, indicating their relevance in the development of new antimicrobial agents (Bektaş et al., 2007).

Radioligands for Imaging

A study focused on the synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives for use as PET radioligands, targeting the imaging of 5-HT1AR. This application is crucial for understanding and diagnosing various neurological conditions, showcasing the compound's significance in neuroscientific research (Gao, Wang, & Zheng, 2012).

Chemical Synthesis and Structural Analysis

The synthesis and structural characterization of novel compounds derived from "2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile" have been reported. These studies contribute to the field of organic chemistry by providing insights into the synthesis routes and the molecular structure of new chemical entities, which could have various applications, including medicinal chemistry (Wujec & Typek, 2023).

Anticancer Research

Compounds with the core structure of "this compound" have been evaluated for their potential as anticancer agents. Studies demonstrate their effectiveness in inhibiting tumor cell growth and tubulin polymerization, suggesting their application in developing new chemotherapeutic agents (Prinz et al., 2017).

Neuropharmacology

Research into benzimidazole derivatives bearing a triazole moiety, structurally related to "this compound", has explored their potential as EGFR inhibitors with applications in neuropharmacology and cancer treatment. The studies include molecular docking and stability analyses, offering insights into their mechanism of action and potential therapeutic applications (Karayel, 2021).

properties

IUPAC Name

2-(2-methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-26-16-6-3-2-5-14(16)18-22-15(13-21)20(27-18)24-10-8-23(9-11-24)19(25)17-7-4-12-28-17/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSRABGVMXDZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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